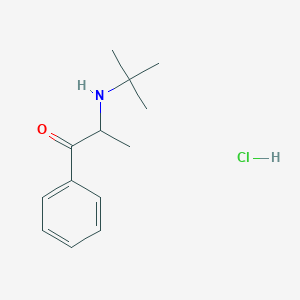

2-(tert-Butylamino)propiophenonhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

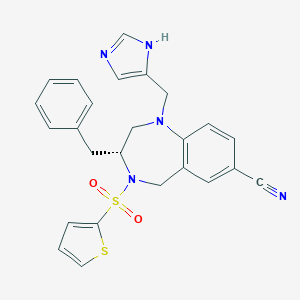

Altiniclinmaleat wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

5. Wirkmechanismus

Altiniclinmaleat übt seine Wirkungen aus, indem es als Agonist an neuronalen nikotinischen Acetylcholinrezeptoren wirkt, insbesondere an der α4β2-Untereinheit . Diese Aktivierung führt zu einer erhöhten Dopaminausschüttung im Gehirn, was zur Linderung der Symptome neurologischer Erkrankungen wie der Parkinson-Krankheit beiträgt . Die Selektivität der Verbindung für die α4β2-Untereinheit ist entscheidend für ihre therapeutische Wirkung, da diese Rezeptoruntereinheit an der Modulation der Dopaminausschüttung beteiligt ist .

Wirkmechanismus

Target of Action

It is known to be a deschloro analogue of bupropion , which is a selective dopamine uptake inhibitor . Therefore, it can be inferred that the compound might interact with the dopamine transporters in the brain.

Mode of Action

As a deschloro analogue of Bupropion, 2-(tert-Butylamino)propiophenone Hydrochloride is likely to inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This results in prolonged dopamine receptor activation and enhanced dopaminergic neurotransmission.

Biochemische Analyse

Biochemical Properties

2-(tert-Butylamino)propiophenone Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with dopamine transporters, inhibiting the reuptake of dopamine, which leads to increased dopamine levels in the synaptic cleft . This interaction is crucial for its antidepressant-like activity. Additionally, it may interact with other neurotransmitter systems, including norepinephrine and serotonin, although its primary action is on dopamine transporters .

Cellular Effects

The effects of 2-(tert-Butylamino)propiophenone Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, increased dopamine levels can affect the expression of genes involved in mood regulation and synaptic plasticity . Moreover, it can impact cellular metabolism by altering the energy balance within neurons, potentially leading to changes in cellular respiration and ATP production .

Molecular Mechanism

At the molecular level, 2-(tert-Butylamino)propiophenone Hydrochloride exerts its effects primarily through the inhibition of dopamine reuptake . This inhibition occurs due to the binding of the compound to the dopamine transporter, preventing dopamine from being reabsorbed into the presynaptic neuron . This results in increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Additionally, it may also inhibit the reuptake of norepinephrine and serotonin to a lesser extent, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(tert-Butylamino)propiophenone Hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained changes in gene expression and cellular metabolism observed in both in vitro and in vivo models . These temporal effects are crucial for understanding its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(tert-Butylamino)propiophenone Hydrochloride vary with different dosages in animal models. At lower doses, it primarily enhances dopaminergic signaling without significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

2-(tert-Butylamino)propiophenone Hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 2-(tert-Butylamino)propiophenone Hydrochloride is transported and distributed through various mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement within cells, influencing its localization and accumulation . These transport and distribution mechanisms are vital for understanding how the compound reaches its target sites and exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of 2-(tert-Butylamino)propiophenone Hydrochloride is critical for its activity and function . It is primarily localized in the synaptic cleft, where it interacts with dopamine transporters . Post-translational modifications and targeting signals may direct it to specific compartments or organelles within neurons . This localization is essential for its role in modulating dopaminergic signaling and influencing cellular processes.

Vorbereitungsmethoden

The synthesis of Altinicline maleate involves several steps:

Starting Material: The process begins with 5-bromo-3-pyridinecarboxylic acid.

Formation of Acid Chloride: This compound is treated with thionyl chloride in 1,2-dichloroethane to form the acid chloride.

Ester Formation: The acid chloride is then converted to an ester by treatment with ethanol in 1,2-dichloroethane.

Claisen Condensation: The ester undergoes Claisen condensation with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide, followed by refluxing in aqueous hydrochloric acid to yield a pyrroline derivative.

Reduction: The pyrroline derivative is reduced with sodium borohydride in the presence of N-carbobenzyloxy-L-proline to yield an enantiomerically enriched pyrrolidine.

Reductive Methylation: The pyrrolidine is reductively methylated using aqueous formaldehyde and formic acid.

Coupling Reaction: The resulting N-methylpyrrolidine is coupled with trimethylsilyl acetylene in the presence of bis(triphenylphosphine)palladium dichloride, cuprous iodide, and triethylamine in tetrahydrofuran.

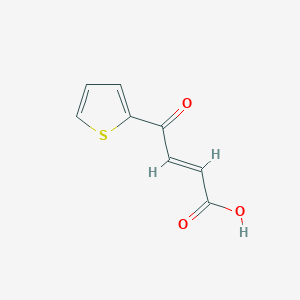

Desilylation and Salt Formation: The trimethylsilyl group is removed using cesium carbonate in refluxing methanol, and the final product is converted to the maleate salt by treatment with maleic acid in methanol.

Analyse Chemischer Reaktionen

Altiniclinmaleat unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Wie in den Herstellungsmethoden erwähnt, ist die Reduktion mit Natriumborhydrid ein wichtiger Schritt in seiner Synthese.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere während der Kupplungsreaktion mit Trimethylsilylacetylen.

Häufige Reagenzien und Bedingungen: Reagenzien wie Thionylchlorid, Lithium-bis(trimethylsilyl)amid, Natriumborhydrid und Bis(triphenylphosphin)palladiumdichlorid werden häufig in seiner Synthese verwendet.

Vergleich Mit ähnlichen Verbindungen

Altiniclinmaleat ist aufgrund seiner hohen Selektivität für die α4β2-Untereinheit der nikotinischen Acetylcholinrezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Vareniclin: Ein weiterer Agonist des nikotinischen Acetylcholinrezeptors, jedoch mit unterschiedlicher Rezeptor-Untereinheiten-Selektivität.

Nikotin: Ein nicht-selektiver Agonist, der mehrere nikotinische Acetylcholinrezeptor-Untereinheiten beeinflusst.

Das einzigartige Selektivitätsprofil von Altiniclinmaleat macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZBSTLIANDWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979206 | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63199-74-6 | |

| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)